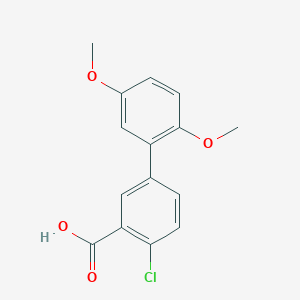
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid (5F-2TFPB) is a fluorinated benzoic acid that has been used in a variety of scientific applications. It is a versatile compound with a wide range of potential applications in drug development, organic synthesis, and analytical chemistry.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in analytical chemistry, and as a precursor for drug development. It has also been used in the study of enzyme inhibition, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for imaging.
Mecanismo De Acción
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is a fluorinated benzoic acid that has a unique mechanism of action. It can act as an inhibitor of enzymes and can also act as a substrate for enzyme-catalyzed reactions. In addition, it can act as a fluorescent probe for imaging.
Biochemical and Physiological Effects
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been found to be non-toxic in laboratory animals. It has been shown to have no significant effect on biochemical and physiological parameters in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments is that it is a versatile compound with a wide range of potential applications. It is also relatively easy to synthesize and is relatively non-toxic. The main limitation of using 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments is that it is not very soluble in water, so it may not be suitable for some applications.
Direcciones Futuras
In the future, 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% could be used in the development of new drugs, as well as in the study of enzyme inhibition and enzyme-catalyzed reactions. It could also be used as a fluorescent probe for imaging and as a reagent in organic synthesis. In addition, it could be used to develop new analytical methods and to study the effects of fluorinated compounds on biochemical and physiological parameters.
Métodos De Síntesis
5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-trifluoromethoxyphenol with 5-fluorobenzotrifluoride in the presence of a base. The reaction is typically carried out in aqueous media at room temperature and yields a product with 95% purity.
Propiedades
IUPAC Name |
5-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-9-3-6-11(12(7-9)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFLFJAAQOFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681228 |
Source


|
| Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183674-44-3 |
Source


|
| Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














